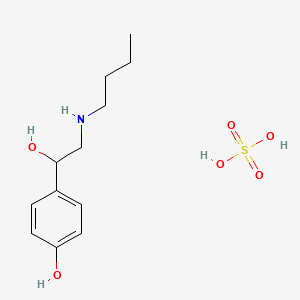

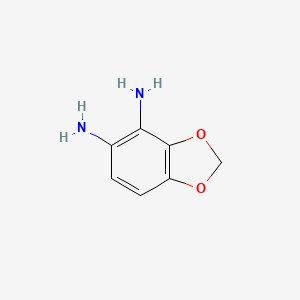

2,5-Diaminobenzenethiol

Vue d'ensemble

Description

2,5-Diaminobenzenethiol is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gold Nanoparticle-Based Colorimetric Determination

2,5-Diaminobenzenethiol has been utilized in the synthesis of 3,4-diaminobenzenethiol, a ligand for gold nanoparticles. This application is particularly useful for the rapid and sensitive detection of Cu2+ ions in water, demonstrating high sensitivity and selectivity. Peaks corresponding to Cu2+ concentrations range from 0.5 μM to 2 μM, with recovery rates of 92–109% (Zhang et al., 2016).

Ultrathin Two-Dimensional Nanomaterials

This compound is a key component in the development of ultrathin two-dimensional nanomaterials. These materials have been researched extensively due to their compelling physical, chemical, electronic, and optical properties, with potential applications in electronics, optoelectronics, electrocatalysis, batteries, supercapacitors, solar cells, photocatalysis, and sensing platforms (Tan et al., 2017).

Synthesis of Cyanobenzimidazoles

Another application of this compound is in the direct synthesis of 2-Cyanobenzimidazoles, which involves thermolysis and acid-catalyzed rearrangement of imine intermediates. This process generates diatomic sulfur, S2, as a byproduct, indicating its usefulness in organic synthesis (Rakitin et al., 1996).

Poly(p-phenylene) and Related Polymers

The dehalogenation polycondensation of 1,4-dihalobenzene, a derivative of this compound, yields poly(p-phenylene) with high crystallinity. This process is significant in the preparation of crystalline films of polymers like polythiophene and their doping to form semiconducting adducts (Yamamoto et al., 1992).

Tissue Sulfhydryl Groups Detection

This compound is also instrumental in the synthesis of water-soluble aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) used for determining sulfhydryl groups in biological materials (Ellman, 1959).

Polyurethane(urea) Elastomers

In the field of polymer science, this compound derivatives have been used in preparing polyurethane(urea) elastomers. These elastomers exhibit comparable mechanical properties to internationally developed counterparts but at a significantly lower cost, showcasing its economic advantage in material science (Hongwe, 2013).

Fluorescent Material Development

This compound derivatives have been employed in creating green fluorophores for imaging applications. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent with large Stokes shifts (Beppu et al., 2015).

Conjugated Main Chain Azo Polymer

The polymerization of 2,5-diaminobenzene sulfonic acid, a derivative of this compound, leads to the formation of high molecular weight, conjugated main chain azo polymers. These polymers are highly soluble in water and various polar organic solvents, expanding their application potential in various fields (Balasubramanian et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

2,5-diaminobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOCYDFVIZFQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598576 | |

| Record name | 2,5-Diaminobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507246-12-0 | |

| Record name | 2,5-Diaminobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)

![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)

![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)